1-phenylpenta-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O. This compound features a phenyl group attached to a penta-1,4-dien-3-ol backbone, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by a series of steps including reduction and dehydration . Another method involves the use of vinylmagnesium chloride and an aldehyde, followed by a series of purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Phenylpenta-1,4-dien-3-ol has a wide range of applications in scientific research:
Biology: This compound is utilized in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-phenylpenta-1,4-dien-3-ol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or activation .
Comparison with Similar Compounds
1-Phenylpenta-1,4-diyn-3-ol: This compound has a similar structure but features triple bonds instead of double bonds.
1,4-Pentadien-3-ol: Lacks the phenyl group, making it less complex.
Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its combination of a phenyl group with a penta-1,4-dien-3-ol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
5208-89-9 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2 |
InChI Key |
YITIUMGRXQMJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.